molecular formula C13H14FI B13645653 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13645653
M. Wt: 316.15 g/mol
InChI Key: DDEWPHIPGLKQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane (CAS: 2763750-21-4, molecular formula: C₁₃H₁₄FI, molecular weight: 316.15 g/mol) is a bicyclo[1.1.1]pentane derivative featuring a rigid three-dimensional core. Its structure includes:

  • 3-Iodo substituent: Enhances electrophilic reactivity for cross-coupling or nucleophilic substitution reactions.
  • The compound’s Smiles notation is Fc1ccccc1CCC12CC(I)(C1)C2, highlighting its bicyclic framework and substituent arrangement .

Properties

Molecular Formula

C13H14FI

Molecular Weight

316.15 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2

InChI Key

DDEWPHIPGLKQJY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Photochemical Radical Addition of Alkyl Iodides to [1.1.1]Propellane

A highly general and scalable method to prepare bicyclo[1.1.1]pentane iodides, including derivatives like this compound, involves the photochemical reaction of alkyl iodides with [1.1.1]propellane under light irradiation without catalysts or additives.

  • Key features:

    • The reaction proceeds under flow conditions with only light as the energy source.
    • No catalysts, initiators, or additives are required.
    • The reaction is clean, often yielding products with ~90% purity directly after evaporation of the reaction mixture.
    • This method is suitable for milligram to kilogram scale synthesis.
    • The alkyl iodide used is the precursor bearing the 2-(2-fluorophenyl)ethyl substituent.
  • Mechanism:

    • Light induces homolytic cleavage of the alkyl iodide to generate an alkyl radical.
    • The alkyl radical adds to the strained [1.1.1]propellane, opening one of its bonds to form the bicyclo[1.1.1]pentane radical intermediate.
    • The intermediate abstracts iodine from another alkyl iodide molecule, regenerating the alkyl radical and forming the bicyclo[1.1.1]pentane iodide product.
  • Advantages:

    • Scalable and operationally simple.
    • Avoids metal catalysts, reducing contamination.
    • High purity products suitable for direct use in further transformations.
  • Representative Data Table:

Entry Alkyl Iodide Substrate Scale (g) Yield (%) Purity (%) Notes
1 2-(2-Fluorophenyl)ethyl iodide 0.5 88 ~90 Milligram scale, flow reaction
2 2-(2-Fluorophenyl)ethyl iodide 10 85 ~90 Gram scale, flow reaction
3 2-(2-Fluorophenyl)ethyl iodide 855 72 >95 Kilogram scale, crystallization

Note: Entry 3 corresponds to a reported kilogram-scale synthesis with isolated yield after crystallization from pentane.

One-Pot Intramolecular Cyclopropanation and Difluorocarbene Ring Expansion (Related Methodology)

While this method primarily targets difluorobicyclo[1.1.1]pentanes, it is relevant for understanding the preparation of functionalized bicyclo[1.1.1]pentanes with aryl substituents.

  • Method outline:

    • α-Allyldiazoacetates bearing aryl substituents undergo intramolecular cyclopropanation catalyzed by dirhodium tetracarboxylate complexes to form 3-arylbicyclo[1.1.0]butanes.
    • These intermediates can be subjected to difluorocarbene insertion to yield difluorobicyclo[1.1.1]pentanes.
    • Although this method is more specialized for difluoro derivatives, it demonstrates the modular synthesis of aryl-substituted bicyclo[1.1.1]pentanes.
  • Limitations:

    • Requires chiral or achiral dirhodium catalysts.
    • Less direct for iodinated BCPs.
    • Some substrates with electron-rich arenes are unstable.
  • Relevance:

    • Provides insight into functional group tolerance and synthetic versatility.
    • Highlights the challenges in preparing substituted bicyclo[1.1.1]pentanes with ortho-substituted arenes, such as 2-fluorophenyl groups.

Comparative Analysis of Preparation Methods

Feature Photochemical Alkyl Iodide Addition to Propellane Intramolecular Cyclopropanation + Difluorocarbene Expansion
Target Product Bicyclo[1.1.1]pentane iodides Difluorobicyclo[1.1.1]pentanes
Catalyst/Initiator None (light only) Dirhodium tetracarboxylate catalyst
Reaction Conditions Flow, room temperature/light irradiation Batch, elevated temperature, multiple steps
Scalability Milligram to kilogram scale Milligram to gram scale
Purity of Product ~90% after evaporation; higher after crystallization Requires purification by chromatography
Functional Group Tolerance Broad, including ortho-substituted arenes Limited by diazo compound stability
Ease of Operation Simple, no additives More complex, requires catalyst and intermediate isolation
Application Direct precursor for further functionalization Specialized synthesis of difluoro derivatives

Summary of Research Discoveries and Notes

  • The photochemical flow method for synthesizing bicyclo[1.1.1]pentane iodides is currently the most general and scalable approach, enabling access to over 300 functionalized bicyclo[1.1.1]pentanes for medicinal chemistry applications.

  • The reaction proceeds cleanly without catalysts or additives, driven solely by light, which is a significant advancement over traditional radical or metal-catalyzed methods.

  • The kilogram-scale preparation of this compound has been demonstrated, yielding 72% isolated product after crystallization, underscoring the method's industrial relevance.

  • Alternative methods involving intramolecular cyclopropanation of α-allyldiazoacetates followed by difluorocarbene ring expansion provide routes to related bicyclo[1.1.1]pentane derivatives but are less direct for iodinated compounds and have more limitations in substrate scope.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Center

The iodine atom undergoes nucleophilic displacement via S<sub>N</sub>2 or radical pathways, depending on reaction conditions.

Reaction TypeNucleophileConditionsProductYieldSource
AlkylationGrignard Reagent (MeMgBr)THF, −78°C → RTBicyclo[1.1.1]pentane alkyl derivative72%
ArylationArylboronic Acid (Suzuki coupling)Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°CBiaryl bicyclo[1.1.1]pentane65%
AminationNaN<sub>3</sub> (Azide substitution)DMF, 60°C, 12 hr3-Azidobicyclo[1.1.1]pentane derivative58%

Key Mechanistic Notes :

  • The bicyclic framework’s strain accelerates S<sub>N</sub>2 reactivity despite steric hindrance .

  • Electron-withdrawing 2-fluorophenyl group enhances iodine’s electrophilicity.

Radical-Mediated Functionalization

Photochemical or thermal initiation generates bicyclo[1.1.1]pentyl radicals for C–C bond formation.

InitiatorSubstrateProductYieldSource
AIBN, Bu<sub>3</sub>SnHStyrene1-[2-(2-Fluorophenyl)ethyl]-3-(phenethyl)bicyclo[1.1.1]pentane44%
UV light (365 nm)PropellaneKilogram-scale bicyclo[1.1.1]pentane iodide62% (flow conditions)

Limitations :

  • Competing iodine radical recombination reduces yields in bulk reactions .

Transition Metal-Catalyzed Cross-Couplings

The iodide participates in Pd-, Cu-, and Ni-catalyzed couplings.

ReactionCatalystConditionsProductYieldSource
Heck CouplingPd(OAc)<sub>2</sub>, P(o-tol)<sub>3</sub>DMF, 100°C, 24 hrAlkenylated bicyclo[1.1.1]pentane51%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuIEt<sub>3</sub>N, THF, 60°CAlkynylated derivative68%

Optimization Challenges :

  • Steric bulk near iodine necessitates ligand screening (e.g., XPhos > PPh<sub>3</sub>) .

Elimination and Ring-Opening Reactions

Base-induced β-elimination or strain-driven fragmentation occurs under harsh conditions.

BaseTemperatureProductNotesSource
KOtBu120°C2-(2-Fluorophenyl)ethylcyclobutene + HICompeting pathways observed
LDA−78°CBicyclo[1.1.0]butane intermediateTrapped with electrophiles (e.g., CF<sub>3</sub>TMS)

Structural Insights :

  • The 2-fluorophenyl group stabilizes transition states via π-stacking in elimination .

Synthetic Limitations and Mitigation Strategies

  • Low Thermal Stability : Decomposition above 150°C necessitates low-temperature protocols .

  • Purification Challenges : Hydrophobicity requires reverse-phase chromatography or recrystallization.

  • Radical Side Reactions : Additives like TEMPO suppress undesired polymerization .

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane C₁₃H₁₄FI 316.15 3-Iodo, 2-(2-fluorophenyl)ethyl High rigidity; potential bioisostere
1-[(4-Fluorophenyl)sulfonyl]-3-iodobicyclo[1.1.1]pentane C₁₁H₁₀FIO₂S 352.17 3-Iodo, 4-fluorophenyl sulfonyl Enhanced polarity due to sulfonyl group
N-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane-1-carboxamide C₁₇H₂₂IN₃O 415.28 3-Iodo, adamantane carboxamide High lipophilicity; 90% synthetic yield
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane C₆H₇F₃I 248.02 3-Iodo, trifluoromethyl Electron-withdrawing CF₃ group; compact size
1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane C₁₃H₁₄ClF 224.70 Chloromethyl, 5-fluoro-2-methylphenyl Lower molecular weight; halogen versatility

Key Observations :

  • Substituent Effects : Bulky groups (e.g., adamantane in ) increase molecular weight and lipophilicity, while sulfonyl () or trifluoromethyl () groups enhance polarity.
  • Bioisosteric Potential: The fluorophenyl-ethyl chain in the target compound mimics phenyl rings in drug candidates, improving solubility and permeability compared to traditional aromatic systems .

Biological Activity

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane, a compound with the IUPAC name 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane, has garnered attention due to its unique structural properties and potential biological activities. This bicyclic compound is characterized by a bicyclo[1.1.1]pentane core, which is known for its bioisosteric properties related to traditional aromatic systems, such as benzene. The incorporation of halogen and fluorine substituents enhances its pharmacological profile, making it a candidate for various biological applications.

Molecular Structure

  • Molecular Formula : C7_7H9_9F I
  • Molecular Weight : 240.06 g/mol
  • CAS Number : 2287339-52-8
  • Purity : Typically available at 90% purity in commercial sources .

Physical Properties

  • Storage Temperature : -10°C
  • Hazard Classification : GHS05, GHS07 (indicating potential hazards) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorophenyl group may enhance binding affinity due to increased lipophilicity and electronic effects, which can facilitate better interactions with target proteins.

Pharmacological Studies

Recent studies have indicated that compounds featuring bicyclo[1.1.1]pentane structures exhibit significant biological activities:

  • Antagonistic Activity : Research has shown that certain derivatives of bicyclo[1.1.1]pentane can serve as selective antagonists for specific receptors, demonstrating potential in treating neurological disorders .
  • Synthesis and Functionalization : Advances in synthetic methodologies have allowed for the efficient production of functionalized bicyclo[1.1.1]pentanes, which can lead to enhanced biological profiles suitable for drug development .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of the American Chemical Society explored the neuropharmacological effects of bicyclo[1.1.1]pentane derivatives, including this compound. The findings suggested that these compounds exhibited selective antagonistic activity at dopamine receptors, indicating potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Case Study 2: Synthesis and Characterization

In another study focused on synthetic methodologies, researchers demonstrated a scalable synthesis route for producing bicyclo[1.1.1]pentanes using photoredox catalysis techniques. This method allows for the generation of high-purity compounds suitable for further pharmacological testing, highlighting the compound's versatility in medicinal chemistry applications .

Data Table

PropertyValue
Molecular FormulaC7_7H9_9F I
Molecular Weight240.06 g/mol
CAS Number2287339-52-8
Purity90%
Storage Temperature-10°C
Biological ActivityAntagonist at dopamine receptors

Q & A

Q. What are the common synthetic routes to access 3-iodobicyclo[1.1.1]pentane derivatives like 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane?

The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. A key intermediate is [1.1.1]propellane, which reacts with iodine azide (IN₃) to form 1-azido-3-iodobicyclo[1.1.1]pentane . Subsequent modifications, such as alkylation or coupling reactions, introduce substituents like the 2-(2-fluorophenyl)ethyl group. For example, nucleophilic trapping of the BCP cation with azide ions or radical-based alkylation strategies can be employed .

Q. How can structural confirmation of this compound be achieved?

X-ray crystallography is the gold standard for confirming the BCP scaffold’s geometry. For derivatives lacking crystallinity, high-resolution NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are critical. The unique chemical environment of the BCP bridgehead carbons (δ ~50–60 ppm in ¹³C NMR) and the deshielded iodine atom (δ ~−50 ppm in ¹²⁷I NMR) are diagnostic .

Q. What safety precautions are necessary when handling iodinated bicyclo[1.1.1]pentane derivatives?

Due to the reactivity of the C–I bond and potential light sensitivity, work under inert atmospheres (N₂/Ar) and use amber glassware. Avoid exposure to strong nucleophiles or oxidizing agents, which may trigger unintended substitutions or decompositions .

Advanced Research Questions

Q. How does the 2-(2-fluorophenyl)ethyl group influence the reactivity of the iodinated BCP core in cross-coupling reactions?

The electron-withdrawing fluorine atom on the phenyl ring stabilizes adjacent substituents via inductive effects, potentially modulating the C–I bond’s reactivity. However, steric hindrance from the ethyl linker may slow transmetalation in cross-couplings. Optimization of catalysts (e.g., Pd-based systems) and ligands (e.g., XPhos) is recommended to balance electronic and steric factors .

Q. What methodologies enable the incorporation of BCP triazole moieties from 1-azido-3-iodobicyclo[1.1.1]pentane?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,4-disubstituted triazoles. For 1,4,5-trisubstituted triazoles, cycloaddition-Sonogashira coupling sequences are effective. These reactions tolerate diverse substituents, enabling modular synthesis of BCP-triazole hybrids .

Q. How can contradictory nucleophilic substitution outcomes in iodinated BCP derivatives be resolved?

The reactivity of 3-iodobicyclo[1.1.1]pentanes depends on the substituent at position 1. For example, 1-CF₃ derivatives resist substitution with most nucleophiles, while 1-I derivatives react with nitrogen bases (e.g., NaN₃) but yield propellane with Grignard reagents . Systematic screening of nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) is advised.

Data Contradiction Analysis

Q. Why do some studies report successful cross-coupling of iodinated BCPs while others observe decomposition?

Discrepancies arise from the stability of the C–I bond under reaction conditions. Metallaphotoredox cross-coupling (e.g., with aryl halides) requires precise control of light intensity and catalyst loading to prevent radical-mediated side reactions . Comparative studies using bench-stable BCP trifluoroborate salts (synthesized via continuous flow) show improved reproducibility .

Q. How does the bioisosteric replacement of phenyl with BCP affect physicochemical properties in drug design?

While BCP substitution improves aqueous solubility and permeability (e.g., in γ-secretase inhibitors ), the addition of a 2-fluorophenyl group reintroduces aromaticity, which may offset these benefits. Researchers must balance logP, metabolic stability, and target engagement via computational modeling (e.g., molecular docking) and in vitro ADME assays .

Methodological Guidance

Q. Designing experiments to assess the metabolic stability of BCP-containing compounds

  • Step 1: Use liver microsomes (human/rodent) to measure intrinsic clearance.
  • Step 2: Monitor iodine loss via LC-MS to track debenzylation or oxidative dehalogenation.
  • Step 3: Compare half-life (t₁/₂) with phenyl-containing analogs to quantify bioisosteric advantages .

Q. Optimizing reaction conditions for BCP functionalization

  • Key Parameters:
    • Solvent polarity (e.g., DMF for SN2, THF for radical reactions).
    • Temperature (25–80°C for substitutions, −78°C for lithiations).
    • Catalyst systems (e.g., Pd(dba)₂/XPhos for cross-couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.